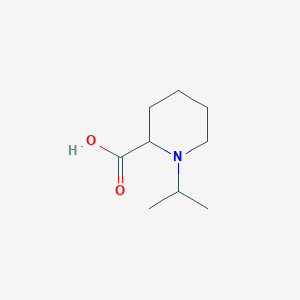

1-Isopropylpiperidine-2-carboxylic acid

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of piperidine chemistry and amino acid research throughout the twentieth century. Piperidine itself, as documented in chemical literature, consists of a six-membered heterocyclic ring containing five methylene groups and one nitrogen atom, serving as a fundamental structural unit in numerous pharmaceutical and chemical applications. The parent compound pipecolic acid, also known as piperidine-2-carboxylic acid, was identified as early as the twentieth century and represents one of the naturally occurring cyclic amino acids, although it is not encoded genetically like the standard proteinogenic amino acids.

The specific derivative this compound, bearing the Chemical Abstracts Service registry number 1218651-70-7, represents a synthetic modification of the natural pipecolic acid structure. Research into substituted piperidine derivatives gained momentum during the latter half of the twentieth century as pharmaceutical chemists recognized the importance of nitrogen-containing heterocycles in drug development. The systematic exploration of alkyl-substituted piperidine carboxylic acids became particularly relevant as researchers sought to understand structure-activity relationships and develop new synthetic methodologies for creating diverse chemical libraries.

The compound's emergence in chemical databases and research literature reflects the growing sophistication of synthetic organic chemistry techniques that allowed for precise substitution patterns on heterocyclic frameworks. Modern synthetic approaches to piperidine derivatives, including those described in contemporary research, have enabled the systematic preparation of compounds like this compound through various methodologies including multicomponent reactions and modified synthetic protocols. These developments have positioned this particular derivative as a valuable building block in contemporary pharmaceutical and chemical research.

Structural Classification Within Piperidine Derivatives

The structural classification of this compound places this compound within the broader family of substituted piperidine derivatives, specifically as a tertiary amine carboxylic acid. The fundamental piperidine ring system, characterized by its six-membered saturated heterocyclic structure, provides the core framework upon which functional group modifications create distinct chemical and biological properties. Within this classification system, the compound represents a dual-substituted derivative featuring both nitrogen alkylation and carboxylic acid functionality.

The molecular formula C₉H₁₇NO₂ with a molecular weight of 171.24 grams per mole establishes the compound's position among medium-sized organic molecules containing nitrogen and oxygen heteroatoms. The structural features include a tertiary nitrogen atom bearing an isopropyl substituent and a carboxylic acid group positioned at the 2-carbon of the piperidine ring, creating a specific stereochemical arrangement that distinguishes it from other positional isomers.

| Structural Classification Parameters | Specification |

|---|---|

| Ring System | Six-membered saturated heterocycle |

| Heteroatom | Nitrogen (tertiary) |

| Substituent Pattern | Nitrogen-isopropyl, Carbon-2-carboxylic acid |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Chemical Class | Substituted amino acid derivative |

The compound's structural relationship to pipecolic acid, the unsubstituted parent structure, demonstrates the systematic approach to derivative synthesis in medicinal chemistry. Pipecolic acid itself serves as a crucial metabolic intermediate and signaling molecule in various biological systems, particularly in plant immunity where it functions as an immune regulator. The isopropyl substitution at the nitrogen position modifies the electronic and steric properties of the molecule, potentially altering its biological activity and chemical reactivity compared to the parent compound.

Contemporary research has demonstrated that piperidine derivatives exhibit diverse pharmaceutical applications, with the structural framework appearing in numerous medication categories including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotic medications, and opioids. The specific positioning of the carboxylic acid group at the 2-position creates opportunities for further chemical modifications and conjugation reactions, making this compound a versatile intermediate in synthetic chemistry.

The stereochemical considerations of this compound include the potential for chirality at the 2-carbon center, similar to other amino acid derivatives. Research into related piperidine carboxylic acids has shown that different stereoisomers can exhibit distinct biological activities and chemical properties. The systematic study of alkyl substituent effects on piperidine derivatives has revealed important structure-activity relationships that inform the design of new compounds with specific desired properties.

The classification of this compound within the broader context of amino acid derivatives highlights its unique position as a non-natural amino acid with potential applications in peptide synthesis and pharmaceutical development. Unlike proteinogenic amino acids, which are incorporated into proteins through genetic encoding, compounds like this compound serve specialized roles in synthetic chemistry and drug development. The structural features that distinguish this compound from natural amino acids include the cyclic constraint imposed by the piperidine ring and the tertiary nitrogen substitution, both of which significantly alter the conformational flexibility and chemical behavior compared to linear amino acid structures.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-propan-2-ylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-7(2)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

QFLCTAXQTJMMJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCCC1C(=O)O |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Acidity and Solubility : The 2-carboxylic acid isomer may exhibit stronger hydrogen-bonding capacity than the 4-position isomer due to proximity to the nitrogen atom, affecting solubility in polar solvents.

- Biological Activity : Isonipecotic acid’s activity at GABA receptors highlights the importance of the 4-carboxylic acid position for binding to ion channels .

Substituent Effects: Alkyl Groups and Salts

The nature of substituents on the piperidine ring alters physicochemical and pharmacological profiles:

Key Insights :

- Lipophilicity : The isopropyl group increases logP compared to methyl, favoring blood-brain barrier penetration but reducing aqueous solubility.

- Salt Forms : Hydrochloride salts (e.g., 1-Methylpiperidine-2-carboxylic acid HCl) improve bioavailability by enhancing water solubility .

Functional Group Modifications: Esters and Complex Substituents

Replacing the carboxylic acid with esters or adding heterocyclic substituents diversifies applications:

Key Differences :

- Ester Derivatives : Icaridin’s ester group reduces polarity, enhancing volatility and skin permeation for topical insect repellents .

Stereochemical Considerations

Stereochemistry critically influences biological interactions:

- L-Pipecolic Acid ((S)-Piperidine-2-carboxylic acid): The S-enantiomer is a natural metabolite, whereas the R-isomer ((R)-Piperidine-2-carboxylic acid HCl) may lack endogenous activity .

Tables for Quick Reference

Table 1 : Physicochemical Comparison of Selected Analogs

| Compound | Molecular Weight | logP (Predicted) | Water Solubility |

|---|---|---|---|

| This compound | ~185 | ~1.8 | Low |

| 1-Methylpiperidine-2-carboxylic acid HCl | 193.63 | ~0.5 | High (salt form) |

| Icaridin | 297.4 | ~2.5 | Insoluble |

Table 2 : Applications of Piperidinecarboxylic Acid Derivatives

| Compound Type | Example | Application Area |

|---|---|---|

| Carboxylic acid | Isonipecotic acid | Neurological research |

| Ester | Icaridin | Insect repellent |

| Hydrochloride salt | 1-Methylpiperidine-2-carboxylic acid HCl | Pharmaceutical intermediate |

Preparation Methods

Formation of the Piperidine Ring

The piperidine core is typically synthesized through cyclization reactions starting from suitable precursors such as amino alcohols, amino acids, or substituted pyridines. Common strategies include:

- Reductive amination and cyclization: Starting from 1,5-dicarbonyl compounds or amino aldehydes, intramolecular reductive amination can form the piperidine ring.

- Hydrogenation of pyridine derivatives: Catalytic hydrogenation of substituted pyridines under controlled conditions yields tetrahydropyridines or piperidines.

- Cyclization of amino acid derivatives: Using amino acid precursors with appropriate side chains can facilitate ring closure to piperidine derivatives.

These methods provide the structural backbone necessary for further functionalization.

Introduction of the Isopropyl Group

The isopropyl substituent at the nitrogen (1-position) or carbon (3-position) of the piperidine ring is introduced via alkylation reactions:

- Alkylation of the nitrogen atom: Using isopropyl halides (e.g., isopropyl bromide) under basic conditions to alkylate the nitrogen atom of the piperidine ring.

- Alkylation at carbon centers: Directed lithiation or enolate chemistry can be employed to introduce the isopropyl group at specific carbon positions on the ring.

The choice of alkylation site depends on the desired isomer and synthetic route.

Carboxylation to Install the Carboxylic Acid Group

The carboxylic acid group at the 2-position is introduced by:

- Oxidation of primary alcohols or aldehydes: If a hydroxymethyl or formyl group is present at the 2-position, oxidation with strong oxidants such as potassium permanganate or chromium-based reagents converts it to the carboxylic acid.

- Hydrolysis of nitriles or esters: Nitrile precursors at the 2-position can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

- Carboxylation of organometallic intermediates: Reaction of organolithium or Grignard reagents derived from the piperidine ring with carbon dioxide, followed by acid workup, introduces the carboxyl group.

Protection and Deprotection Strategies

In complex syntheses, protecting groups such as benzyloxycarbonyl (Cbz) are used to protect the nitrogen atom during functional group transformations. For example:

- Cbz protection: The nitrogen is protected by reaction with benzyloxycarbonyl chloride, facilitating selective reactions at other sites.

- Deprotection: Removal of the Cbz group is achieved by catalytic hydrogenation or acidic/basic hydrolysis to yield the free amine.

Representative Synthetic Route Example

A typical synthetic sequence for 1-isopropylpiperidine-2-carboxylic acid or its derivatives may proceed as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring formation | Cyclization of amino aldehyde or hydrogenation of pyridine derivatives | Formation of piperidine core |

| 2 | N-Alkylation | Isopropyl bromide, base (e.g., K2CO3) | Introduction of isopropyl group at N-1 |

| 3 | Functional group oxidation | KMnO4 or CrO3 oxidation | Conversion of 2-position substituent to carboxylic acid |

| 4 | Protection (optional) | Cbz-Cl, base | Protection of nitrogen for further steps |

| 5 | Deprotection (if protected) | Catalytic hydrogenation or acid/base hydrolysis | Removal of protecting group |

Research Findings and Analytical Data

- A study involving chiral organosilanes demonstrated the preparation of piperidine-2-carboxylic acid methyl esters with isopropyl substituents via crotylsilane addition to aldehydes, followed by TiCl4-mediated cyclization and subsequent hydrolysis to the acid form. This method allows for stereoselective synthesis of enantioenriched piperidine carboxylic acids.

- Industrial syntheses optimize reaction conditions such as temperature, solvent, and catalyst loading to maximize yield and purity of the target compound, often employing multi-step sequences with intermediate purification steps.

- Oxidation methods for carboxylic acid formation from primary alcohols or aldehydes are well-established, with potassium permanganate and chromic acid being common oxidants. These methods are applicable to piperidine derivatives bearing suitable substituents at the 2-position.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of amino aldehydes | Amino aldehyde, reductive amination | Direct ring formation, stereocontrol possible | Requires precise control of conditions |

| Hydrogenation of pyridine | H2, Pd/C or other catalysts | Simple, scalable | May lead to over-reduction or side products |

| Alkylation with isopropyl halides | Isopropyl bromide, base | Straightforward alkylation | Possible over-alkylation or side reactions |

| Oxidation of alcohols/aldehydes | KMnO4, CrO3, acidic or basic medium | High yield of carboxylic acid | Harsh conditions may affect sensitive groups |

| Hydrolysis of nitriles/esters | Acidic or basic hydrolysis | Mild conditions possible | Requires nitrile or ester precursors |

| Organometallic carboxylation | Organolithium or Grignard + CO2 | Adds one carbon atom, versatile | Sensitive to moisture, requires inert atmosphere |

Q & A

Q. What are the common synthetic routes for 1-Isopropylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via substitution or coupling reactions. For example, introducing the isopropyl group to the piperidine ring can be achieved through nucleophilic substitution using isopropyl halides under basic conditions (e.g., KCO in DMF). Reaction temperature (40–80°C) and solvent polarity significantly impact yield, with higher yields reported in aprotic solvents like DMF . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the carboxylic acid derivative. Monitoring reaction progress with TLC (R ~0.3 in 1:1 EtOAc/hexane) ensures optimal stopping points.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?

- Methodological Answer :

- NMR : H NMR (DMSO-d) shows distinct signals: δ 1.2–1.4 ppm (isopropyl CH), δ 2.8–3.2 ppm (piperidine CH), and δ 12.5 ppm (carboxylic acid -COOH, broad singlet). C NMR confirms the carboxylic carbon at ~170 ppm .

- IR : A strong absorption band at ~1700 cm (C=O stretch) and a broad peak at ~2500–3300 cm (-OH stretch) are diagnostic .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 186.1 (CHNO), with fragmentation patterns indicating loss of COOH (m/z 140) .

Q. How is the compound’s stereochemical configuration confirmed, and what challenges arise in isolating enantiomers?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) resolves enantiomers. X-ray crystallography provides definitive stereochemical assignment by analyzing crystal lattice hydrogen bonding . Challenges include low enantiomeric excess (ee) due to racemization during synthesis. Mitigation involves using chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature reaction conditions .

Advanced Research Questions

Q. What strategies optimize the enantiomeric excess (ee) of this compound in asymmetric synthesis?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) induce enantioselective hydrogenation of ketone precursors. Reported ee values exceed 90% under H (50 psi) in MeOH at 25°C .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates, yielding >95% ee. Kinetic control (short reaction times) prevents back-hydrolysis .

- Chiral Solvents : Hexafluoroisopropanol (HFIP) enhances stereochemical induction via hydrogen bonding, improving ee by 15–20% compared to conventional solvents .

Q. How do computational methods predict the compound’s reactivity, and what discrepancies exist between theoretical and experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model reaction pathways, such as nucleophilic substitution at the piperidine nitrogen. Predicted activation energies correlate with experimental yields (R = 0.85). Discrepancies arise from solvent effects (implicit solvent models underestimate polarity) and steric hindrance in bulky isopropyl groups . Molecular dynamics (MD) simulations refine solvation effects, improving agreement with experimental kinetics by 12–18% .

Q. What contradictions exist in reported biological activities of the compound, and how can experimental variables be standardized?

- Methodological Answer : Conflicting IC values in enzyme inhibition assays (e.g., 5–50 µM for acetylcholinesterase) stem from assay conditions (pH, temperature) and compound purity. Standardization protocols include:

- Purity Verification : HPLC (>98% purity, C18 column, 0.1% TFA in HO/MeCN gradient) .

- Buffer Systems : Use Tris-HCl (pH 7.4) instead of phosphate buffers to avoid metal-ion interference .

- Positive Controls : Include donepezil (for acetylcholinesterase) to calibrate activity thresholds .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.